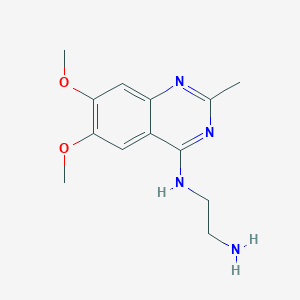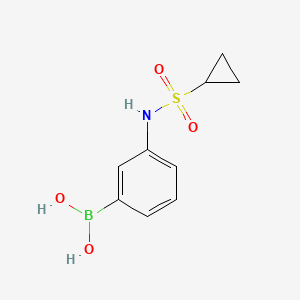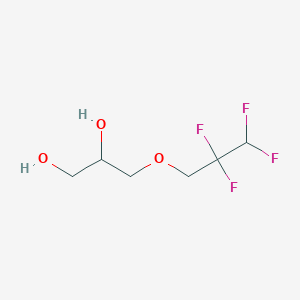
Acide 1,2,3,4-tétrahydroquinoléine-6-carboxylique chlorhydrate
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride involves several steps. One approach is based on the Wittig–Horner olefination of N-Cbz protected α-aminomethylenebisphosphonate with benzaldehyde followed by electron-transfer reduction and Pictet–Spengler cyclization . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride can be represented by the InChI code 1S/C10H11NO2.ClH/c12-10 (13)8-3-4-9-7 (6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2, (H,12,13);1H . This indicates that the compound consists of a tetrahydroquinoline ring with a carboxylic acid group at the 6-position and a hydrochloride group.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride participates in various chemical reactions. Mechanistically, the reaction is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .
Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride is a solid at room temperature . It has a molecular weight of 213.66 g/mol .
Applications De Recherche Scientifique
Propriétés antioxydantes
Les dérivés de la quinoléine, tels que l’acide 1,2,3,4-tétrahydroquinoléine-6-carboxylique chlorhydrate, peuvent fonctionner comme de puissants antioxydants . Cette propriété peut être très utile pour la neuroprotection contre des maladies comme le parkinsonisme .
Traitement de la maladie d’Alzheimer
Le composé peut avoir des applications potentielles dans le traitement de la maladie d’Alzheimer . Par exemple, le chélateur métallique clioquinol peut empêcher l’oxydation du cuivre dans les fibrilles β-amyloïdes, un facteur clé de la maladie d’Alzheimer .
Synthèse chimique
L’this compound peut être utilisé en synthèse chimique . Il peut servir de brique élémentaire dans la synthèse de molécules plus complexes .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the thiq scaffold .
Biochemical Pathways
Thiq derivatives are known to function as antineuroinflammatory agents , suggesting they may influence pathways related to inflammation and neural health.
Result of Action
Thiq derivatives are known for their potential to function as powerful antioxidants against oxidative damage , which could be significantly helpful in neuroprotection against disorders like Parkinsonism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Analyse Biochimique
Biochemical Properties
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound also interacts with proteins, potentially altering their conformation and function .
Cellular Effects
The effects of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity . This binding can result in either inhibition or activation of enzyme functions, depending on the context. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its overall efficacy and potential side effects.
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXZDPZGVQDVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


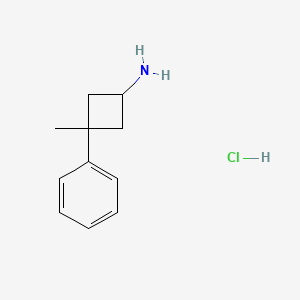
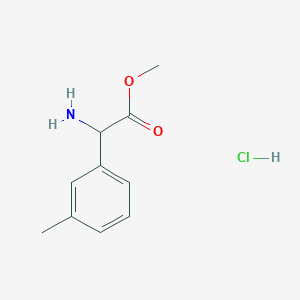
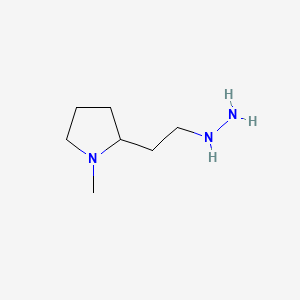


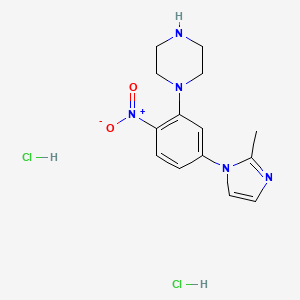
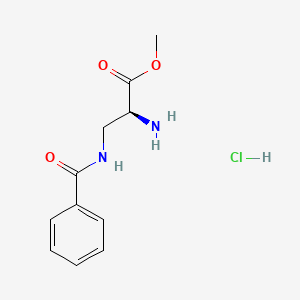
![4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine](/img/structure/B1421801.png)
